molecular formula C16H15N3O4S2 B2447307 (E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 392325-72-3

(E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2447307
CAS No.: 392325-72-3
M. Wt: 377.43
InChI Key: AUQLXFYUEMSRFJ-FNORWQNLSA-N
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Description

(E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound featuring a tetrahydrobenzo[b]thiophene core, an acrylamido linker, and a 5-nitrothiophene moiety. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Thiophene-based derivatives are extensively investigated for their diverse therapeutic potential, as the thiophene nucleus is a recognized pharmacophore in commercially available drugs and is reported to possess a wide spectrum of biological activities . These activities include antimicrobial, anti-inflammatory, antioxidant, and antitumor properties, making such compounds valuable scaffolds for developing new structural prototypes . The specific integration of the nitro-thiophene group is a key structural feature that can be explored for its electronic properties and potential role in biological interactions. Researchers can utilize this chemical as a key intermediate in organic synthesis, particularly for creating more complex heterocyclic systems . It is also suitable for probing structure-activity relationships (SAR) in drug discovery programs, studying the mechanism of action of thiophene-containing drugs, and screening for novel bioactive molecules in areas such as oxidative stress-related diseases, given the documented antioxidant activity of closely related tetrahydrobenzo[b]thiophene derivatives . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic applications, nor for human use. The buyer assumes all responsibility for confirming the product's identity and purity and for its safe handling and use.

Properties

IUPAC Name

2-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c17-15(21)14-10-3-1-2-4-11(10)25-16(14)18-12(20)7-5-9-6-8-13(24-9)19(22)23/h5-8H,1-4H2,(H2,17,21)(H,18,20)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQLXFYUEMSRFJ-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(3-(5-nitrothiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a member of the thienopyridine class and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thienopyridine Core : Provides structural stability and bioactivity.
  • Nitrothiophene Moiety : Imparts unique chemical properties and potential for redox reactions.
  • Acrylamide Linkage : Enhances reactivity with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, disrupting their function.
  • Oxidative Stress Induction : The nitro group can undergo reduction to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
  • Microtubule Interaction : Similar compounds have shown potential as tubulin polymerization inhibitors, suggesting that this compound may also disrupt microtubule dynamics during cell division.

Anticancer Activity

Research indicates that compounds within the thienopyridine class exhibit significant anticancer properties. For instance:

  • In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CEM (T-lymphoblastoid leukemia) cells. The IC50 values for similar derivatives have been reported in the low micromolar range, indicating potent antiproliferative activity .
Cell LineIC50 Value (µM)Reference
HeLa1.2
CEM1.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial Testing : Studies have shown that it exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of the nitro group enhances its interaction with bacterial membranes .
Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Bacillus subtilis12

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their potential therapeutic applications:

  • Antioxidant Properties : A series of acrylamide derivatives were tested for antioxidant activity using DPPH radical scavenging assays. Compounds with similar structures showed significant scavenging effects, suggesting that modifications to the phenolic moiety can enhance antioxidant capacity .
  • Structure-Activity Relationship (SAR) : Research on related thienopyridine derivatives identified key structural features that influence biological activity. For example, the introduction of electron-donating groups at specific positions on the aromatic rings was correlated with increased potency against cancer cell lines .

Q & A

Q. Basic

  • 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC). For example, the acrylamide proton (δ 6.8–7.2 ppm) shows coupling with the thiophene ring (J = 15–16 Hz, confirming (E)-stereochemistry) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O at 1680–1700 cm⁻¹, NO₂ at 1520 cm⁻¹) .
  • Resolving ambiguities : Overlapping signals in the tetrahydrobenzo[b]thiophene region (δ 2.5–3.0 ppm) can be resolved via COSY or deuterated solvent swaps (e.g., DMSO-d6 vs. CDCl₃) .

What in vitro assays are recommended for initial bioactivity screening, and how should controls be designed?

Q. Basic

  • Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Antitumor screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, NCI-H460) with cisplatin as a reference. Include solvent-only and untreated cell controls to rule out cytotoxicity from DMSO .

How can researchers optimize reaction yields when scaling up synthesis?

Q. Advanced

  • Solvent selection : Replace CH₂Cl₂ with DMF for improved solubility of nitroaromatic intermediates, but ensure strict temperature control (<40°C) to prevent byproduct formation .
  • Catalyst screening : Test coupling agents like EDC/HOBt vs. DCC/DMAP for acrylamide bond formation. Yields vary by 10–15% depending on steric hindrance .
  • Workflow adjustments : Use inline IR to monitor acylation in real-time, reducing over-reaction and dimerization .

How should contradictory bioactivity data across studies be analyzed?

Q. Advanced

  • Assay standardization : Compare protocols for cell line passage number, serum concentration, and incubation time. For example, MCF-7 viability varies significantly with fetal bovine serum (FBS) lot .
  • Metabolic interference : Test for aldehyde oxidase (AO) metabolism using liver microsomes. Nitrothiophene derivatives are prone to AO-mediated nitro-reduction, which may diminish activity in certain models .
  • Statistical rigor : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solubility, metabolic stability) affecting potency .

What computational strategies predict metabolic pathways and regioselective modification sites?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers prone to metabolic attack (e.g., the nitro group’s para position) .
  • Molecular docking : Simulate binding to cytochrome P450 3A4 and AO to prioritize sites for deuteration or fluorination to block metabolism .
  • ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3) and PSA (<140 Ų) for blood-brain barrier penetration in CNS studies .

How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Q. Advanced

  • Nitro group modifications : Replace NO₂ with CF₃ to enhance electron-withdrawing effects without metabolic liability. Analogues show 3–5× higher MIC in antibacterial assays .
  • Scaffold rigidity : Introduce methyl groups at the tetrahydrobenzo[b]thiophene 6-position to restrict conformational flexibility, improving RORγt binding (IC₅₀ reduction from 1.2 μM to 0.4 μM) .
  • Amide bioisosteres : Substitute the carboxamide with a sulfonamide to enhance solubility (e.g., logP reduction from 2.8 to 2.1) while retaining antitumor activity .

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